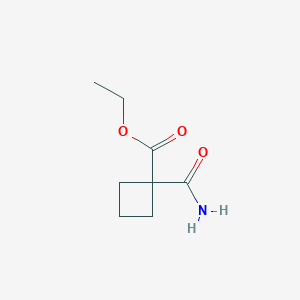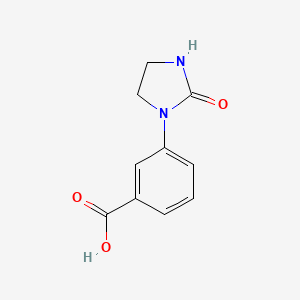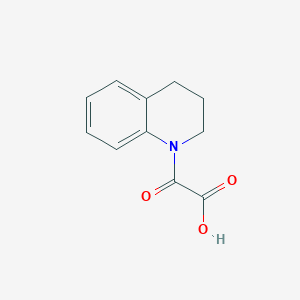
Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is a compound that falls within the category of cyclobutane derivatives, which are known for their unique chemical and physical properties due to the strained four-membered ring structure. Cyclobutane amino acids, in particular, have garnered interest in the field of medicinal chemistry and as potential agents in Boron Neutron Capture Therapy (BNCT) .
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves strategies such as [2+2] cycloaddition reactions. For instance, the synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT agent, was achieved through the monoalkylation of m-carborane followed by a [2+2] cycloaddition with dichloroketene and subsequent reductive dechlorination . Similarly, the synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form was accomplished using a photochemical [2+2] cycloaddition reaction between ethylene and an unsaturated γ-lactam . These methods highlight the versatility and efficiency of cycloaddition reactions in constructing the cyclobutane core with amino acid functionalities.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by the presence of a four-membered ring, which imposes strain and influences the compound's reactivity. The crystal structure of related compounds, such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined by X-ray diffraction, revealing a monoclinic space group and specific geometric parameters . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms and the potential for intermolecular interactions.
Chemical Reactions Analysis
Cyclobutane derivatives can participate in various chemical reactions due to their strained ring system and functional groups. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl compound with ammonium acetate in glacial acetic acid . The presence of amino and carboxylate groups in these molecules allows for the formation of hydrogen bonds, which can lead to the formation of two-dimensional networks in the crystal .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. For instance, the crystallographic data provide insights into the density and molecular weight, which are important for the characterization of these compounds . The presence of functional groups such as amino and carboxylate also affects properties like solubility and reactivity, which are essential for their potential application in medicinal chemistry and BNCT .
科学研究应用
Polymerization and Organic Synthesis
Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate and its derivatives have been utilized in polymer chemistry. For instance, the oligomerization of Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was catalyzed by horseradish peroxidase in the presence of cyclodextrine at room temperature in phosphate buffer, leading to cross-linked polymers via free radical polymerization (Pang, Ritter, & Tabatabai, 2003). Additionally, monomers like Ethyl 1-bicyclobutanecarboxylate were synthesized from 1,1-cyclobutanedicarhoxylic acid and subjected to free radical polymerization, behaving similarly to their vinyl counterparts (Drujon, Riess, Hall, & Padías, 1993).
Boron Neutron Capture Therapy (BNCT)
Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate derivatives have been explored as potential agents for Boron Neutron Capture Therapy (BNCT), a type of radiation therapy for cancer. Several studies have reported the synthesis of unnatural amino acids, such as 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, showing promise in this field (Srivastava, Singhaus, & Kabalka, 1997). These compounds are designed to be used in BNCT for targeting cancer cells more effectively.
Other Organic Synthesis Applications
Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate is also involved in various other organic synthesis processes. For instance, it has been used in the synthesis of water-soluble boronated amino acids, which are important for developing new therapeutic agents (Das et al., 2000). The compound has been used in the preparation of differentially protected 1‐aminocyclobutane carboxylic acid, demonstrating its versatility in organic synthesis (Kim & Wood, 2004).
安全和危害
属性
IUPAC Name |
ethyl 1-carbamoylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-7(11)8(6(9)10)4-3-5-8/h2-5H2,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJENSZIDXWFFGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190287 |
Source


|
| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate | |
CAS RN |
1142198-19-3 |
Source


|
| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142198-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701190287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327063.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)
![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)
![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)
![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)
![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)
![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)
![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)
![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)